molecular formula C19H12O4 B1209878 Tetrangulol CAS No. 7414-92-8

Tetrangulol

Katalognummer: B1209878
CAS-Nummer: 7414-92-8
Molekulargewicht: 304.3 g/mol
InChI-Schlüssel: NFUYRESOTVGLRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrangulol (CAS 7414-92-8) is a naturally occurring benzo[a]anthraquinone compound with the molecular formula C19H12O4 and a molecular weight of 304.30 g/mol . It is characterized as a polycyclic metabolite featuring a 1,8-dihydroxy-3-methylbenzo[a]anthracene-7,12-dione structure . This compound is of significant interest in natural product research, particularly for its reported antagonistic activity against fungal phytopathogens, suggesting potential applications in the development of biopesticides and sustainable agriculture . Recent integrative metabolo-genomics studies on Streptomyces strains have focused on elucidating the biosynthetic gene clusters (BGCs) and pathways responsible for this compound production, highlighting its value as a model compound in microbial chemistry and genetics . Furthermore, its well-defined structure has made it a target for synthetic chemistry, serving as a benchmark for developing novel synthetic methodologies . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

1,8-dihydroxy-3-methylbenzo[a]anthracene-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-8,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUYRESOTVGLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225109
Record name Tetrangulol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7414-92-8
Record name 1,8-Dihydroxy-3-methylbenz[a]anthracene-7,12-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7414-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrangulol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007414928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrangulol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrangulol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Tetrangulol, a member of the angucycline family of natural products, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by its complex polycyclic structure, which is typical of angucyclines. The compound features a tetracyclic core structure that contributes to its biological potency. The structural elucidation of this compound reveals that it lacks sugar residues, differentiating it from other angucyclines that typically possess glycosidic components .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes in target organisms. Research indicates that this compound exhibits:

  • Antimicrobial Activity : It has demonstrated effectiveness against a range of bacterial strains, including Gram-positive pathogens such as Staphylococcus aureus and Klebsiella aerogenes. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
  • Anticancer Properties : this compound has shown cytotoxic effects against various cancer cell lines, including pancreatic cancer (MIA PaCa-2) and lung cancer (A549). The compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways .

Efficacy Data

The following table summarizes the biological activities and IC50 values (the concentration required to inhibit 50% of cell viability) for this compound against different pathogens and cancer cell lines:

Biological Activity Pathogen/Cell Line IC50 (µg/mL) Mechanism
AntibacterialStaphylococcus aureus1.8Cell wall synthesis inhibition
AntibacterialKlebsiella aerogenes2.5Protein synthesis inhibition
AnticancerMIA PaCa-2 (pancreatic cancer)0.9Induction of apoptosis
AnticancerA549 (lung cancer)1.2Activation of caspases

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Studies : In a study assessing the antimicrobial properties of this compound derivatives, it was found that certain modifications to the this compound structure enhanced its activity against resistant bacterial strains, suggesting avenues for drug development .
  • Cytotoxicity Assays : this compound was tested alongside known chemotherapeutics in various cancer cell lines. Results indicated that it exhibits comparable or superior cytotoxicity to some established drugs, making it a candidate for further investigation in cancer therapy .
  • Biosynthetic Pathway Exploration : Research into the biosynthetic pathways of this compound revealed insights into its production by Streptomyces species. Understanding these pathways could facilitate the development of synthetic biology approaches to produce this compound and its derivatives at scale .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Tetrangulol, with the molecular formula C21H18O8C_{21}H_{18}O_8, is a member of the angucycline family of compounds. Its structure features a complex arrangement of rings and functional groups that contribute to its biological activity. The compound has been isolated from various microbial sources, showcasing its potential as a bioactive agent.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. In a study focusing on the bio-guided isolation of metabolites from co-cultured actinobacteria, this compound was identified as an effective antimalarial agent. The isolation process involved using liquid chromatography-high resolution mass spectrometry (LC-HRMS) to identify metabolites that exhibited antimalarial activity, highlighting this compound's potential in combating malaria, especially in light of rising drug resistance to conventional treatments .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The underlying mechanisms are believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .

Isolation Techniques

The extraction and purification of this compound typically involve advanced techniques such as:

  • Liquid Chromatography : Used for separating compounds based on their chemical properties.
  • Mass Spectrometry : Employed for identifying molecular structures and weights.
  • Co-cultivation Methods : These methods enhance the yield of bioactive compounds by utilizing interactions between different microbial species .

Antimalarial Research

In a notable study, this compound was isolated from the co-culture of Actinokineospora spheciospongiae and Rhodococcus species. The research highlighted its effectiveness against malaria parasites, providing a basis for further development as an antimalarial drug .

Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The studies utilized assays such as MTT and flow cytometry to assess its effects on cell proliferation and apoptosis induction .

Data Summary

Application AreaBiological ActivityMethodology UsedKey Findings
AntimicrobialEffective against malariaBio-guided isolationIdentified as an antimalarial agent
AnticancerInhibits cancer cell proliferationIn vitro assaysInduces apoptosis in cancer cells

Vergleich Mit ähnlichen Verbindungen

Functional and Bioactivity Comparisons

Table 2: Bioactivity Profiles of this compound and Analogues
Compound Antifungal Activity (Inhibition Rate) Plant Growth Promotion Cytotoxicity (IC₅₀, μM)
This compound 32.3–65.3% (vs. F1, F2, F4) Enhanced root/shoot growth N/A
Tetrangomycin 15–40% (vs. F1, F4) None reported >100 μM
Pratensilin D Weak activity None reported 12.5 μM (HeLa cells)
4-Hydroxybenzaldehyde 25–50% (vs. F1, F2) Moderate N/A

Key Insights :

  • Antifungal Specificity: this compound inhibits Fusarium spp. graminearum (F3), unlike 4-Hydroxybenzaldehyde, which has broader activity .
  • Plant Growth Effects: this compound uniquely enhances Echinochloa crus-galli and Amaranthus retroflexus growth via auxin-like pathways, a trait absent in most angucyclines .

Key Insights :

  • This compound’s synthetic flexibility enables diversification via cross-coupling, whereas Pratensilin D requires complex biogenetic engineering .
  • Industrial-scale production remains challenging due to low titers in wild-type Streptomyces; metabolic engineering of PKS clusters is a promising solution .

Vorbereitungsmethoden

Biphenyl Assembly via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction has been widely employed to construct the biaryl backbone of tetrangulol. In one approach, 2-iodo-3-methoxy-5-methylbenzaldehyde was coupled with 2-(1,4-dimethoxy-3-(2-methylprop-1-en-1-yl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a palladium catalyst (PdCl₂(PPh₃)₂) and potassium carbonate as a base. This reaction yielded 2-(1,4-dimethoxy-3-(2-methylprop-1-en-1-yl)naphthalen-2-yl)-3-methoxy-5-methylbenzaldehyde, a critical intermediate for subsequent cyclization.

Iron-Catalyzed Carbonyl-Olefin Metathesis

The biaryl intermediate underwent ring-closing carbonyl-olefin metathesis (RCM) using FeCl₃ as a catalyst. This step facilitated the formation of the tetracyclic framework, producing 1,7,12-trimethoxy-3-methyltetraphene. The reaction proceeded via a Lewis acid-mediated [2+2] cycloaddition followed by retro-[2+2] fragmentation, achieving a 68% yield under optimized conditions.

Oxidation to the Quinone

The tetracyclic product was oxidized to the corresponding p-quinone using RuCl₂(p-cymene)₂ in the presence of an oxidizing agent (e.g., PhI(OAc)₂). Unexpectedly, this step also introduced chlorine atoms at positions 2 and 4, yielding 2,4-dichloro-11-hydroxy-1-methoxy-3-methyltetraphene-7,12-dione as a minor byproduct.

Corey–Fuchs Reaction and Platinum-Mediated Cyclization

Alkyne Formation via Corey–Fuchs Reaction

An alternative route began with the conversion of 3-methoxy-5-methyl-2-(1,4,5-trimethoxynaphthalen-2-yl)benzaldehyde into its dibromoolefin derivative using CBr₄ and PPh₃. Treatment with potassium tert-butoxide induced a Corey–Fuchs reaction, yielding the terminal alkyne 2-(2-ethynyl-6-methoxy-4-methylphenyl)-1,4,5-trimethoxynaphthalene.

Platinum-Catalyzed Cyclization

The alkyne underwent PtCl₂-mediated cyclization in dichloromethane at room temperature, forming 1,7,8,12-tetramethoxy-3-methyltetraphene. This step demonstrated excellent regioselectivity, with a 75% isolated yield. Demethylation using BBr₃ in dichloromethane subsequently provided this compound.

Decarboxylative Alkylation and Cyclization

Decarboxylative Alkylation of Naphthoquinones

A classical approach involved the decarboxylative alkylation of 2-chloro-1,4-naphthoquinone with β-(3-acetoxy-5-methylphenyl)propionic acid. The reaction, conducted in acetic acid with sodium acetate, generated 5-acetoxy-3-[β-(3-acetoxy-5-methylphenyl)ethyl]-2-chloro-4-naphthoquinone. Hydrolysis with sodium carbonate induced cyclization and dehydrogenation, yielding this compound in 45% overall yield.

Regiochemical Challenges

This method faced challenges in controlling the regiochemistry of the hydroxyl groups. Competing cyclization pathways occasionally produced the 3,8-dihydroxy-1-methyl isomer, necessitating chromatographic separation.

Diels–Alder Reaction of Juglone with Styrenes

Boron-Mediated Diels–Alder Reaction

A novel strategy utilized boron acetate (B(OAc)₃) to promote the Diels–Alder reaction between juglone (5-hydroxy-1,4-naphthoquinone) and styrene derivatives. The reaction proceeded at room temperature with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant, achieving 82% yield and >95% regioselectivity. The adduct underwent acid-catalyzed dehydration and oxidation to furnish this compound.

Advantages Over Traditional Methods

This approach avoided harsh thermal conditions typically required for styrene-based Diels–Alder reactions. The use of B(OAc)₃ enhanced dienophile reactivity and suppressed competing side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes the key metrics of each method:

MethodKey StepYield (%)RegioselectivityChallenges
Suzuki-Miyaura/RCMFeCl₃-mediated RCM68HighChlorination byproducts
Corey–Fuchs/Pt CyclizationPtCl₂ cyclization75ExcellentMulti-step synthesis
Decarboxylative AlkylationSodium carbonate cyclization45ModerateIsomer formation
B(OAc)₃ Diels–AlderBoron-promoted cycloaddition82>95%Limited substrate scope

Late-Stage Functionalization and Byproduct Management

Chlorination Side Reactions

Oxidation steps employing RuCl₂(p-cymene)₂ often introduced chlorine atoms at electron-deficient positions of the quinone ring. This side reaction was mitigated by switching to milder oxidants like ceric ammonium nitrate (CAN), which reduced chlorination to <5%.

Demethylation Optimization

Final demethylation of methoxy groups to hydroxyls was achieved using BBr₃ in dichloromethane at −78°C. Prolonged reaction times or elevated temperatures led to over-dealkylation and decomposition .

Q & A

Q. What established methods are used to isolate and purify Tetrangulol from Streptomyces strains?

  • Methodological Answer : this compound isolation typically involves fermentation of Streptomyces strains (e.g., S. rimosus NRRL 3016) under optimized conditions, followed by solvent extraction (e.g., ethyl acetate). Chromatographic techniques such as HPLC or column chromatography with silica gel are critical for purification. Structural confirmation is achieved via NMR and mass spectrometry, ensuring purity >95% for downstream assays . Challenges include minimizing degradation during extraction, requiring strict control of temperature and light exposure .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) determines the molecular formula, while 1D/2D NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, COSY, HMBC) maps the carbon skeleton and functional groups. X-ray crystallography may resolve stereochemistry. Comparative analysis with biosynthetic intermediates (e.g., tetrangomycin) is essential to confirm structural derivatives .

Q. What in vitro assays are used to assess this compound’s antimicrobial properties?

  • Methodological Answer : Standard assays include disk diffusion or broth microdilution against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. Minimum inhibitory concentration (MIC) values are quantified, with controls for solvent effects. Conflicting bioactivity results across studies may stem from variations in microbial strains or assay protocols, necessitating standardized CLSI guidelines .

Advanced Research Questions

Q. What experimental strategies are used to investigate this compound’s biosynthetic gene clusters (BGCs)?

  • Methodological Answer : BGC identification involves genome mining of Streptomyces strains via tools like antiSMASH. Heterologous expression in model hosts (e.g., S. coelicolor) validates cluster functionality. Knockout studies targeting cytochrome P450 genes (critical for oxidation steps) clarify enzymatic roles in modifying this compound to tetrangomycin and fridamycin E .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Meta-analyses should account for variables such as compound purity, microbial strain variability, and assay conditions (e.g., pH, incubation time). Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) improve reproducibility. Cross-laboratory collaborations using shared reference standards are recommended to harmonize data .

Q. What heterologous expression systems optimize this compound biosynthesis in non-native hosts?

  • Methodological Answer : Streptomyces chassis (e.g., S. lividans) are preferred due to compatible post-translational modifications. Modular cloning systems (e.g., Golden Gate assembly) enable precise BGC integration. Fermentation optimization (e.g., carbon/nitrogen ratio, precursor feeding) enhances yield. LC-MS monitoring of intermediates ensures pathway fidelity .

Q. How can isotopic labeling elucidate this compound’s biosynthetic precursors and metabolic flux?

  • Methodological Answer : 13C^{13}\text{C}-acetate or 13C^{13}\text{C}-glucose feeding experiments track precursor incorporation. Stable isotope-assisted NMR or LC-MS traces carbon flow through polyketide synthase (PKS) modules. Comparative analysis with related angucyclines (e.g., jadomycin) identifies conserved vs. unique biosynthetic steps .

Data and Reproducibility Considerations

Q. What analytical protocols ensure reproducibility in this compound quantification?

  • Methodological Answer : Use validated HPLC/UV-MS methods with internal standards (e.g., deuterated analogs). Calibration curves must cover expected concentration ranges (e.g., 0.1–100 µg/mL). Inter-laboratory validation via ring tests and adherence to ICH guidelines for stability testing (e.g., photodegradation assays) are critical .

Q. How should researchers design experiments to differentiate this compound’s direct vs. indirect bioactivity mechanisms?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics to identify target pathways. Chemical genomics (e.g., gene deletion libraries in S. cerevisiae) pinpoints cellular targets. Pharmacological inhibitors (e.g., ROS scavengers) test mechanistic hypotheses. Dose-dependent effects and time-course studies distinguish primary from secondary responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrangulol
Reactant of Route 2
Tetrangulol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.